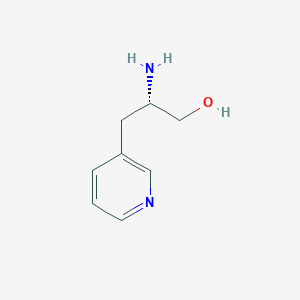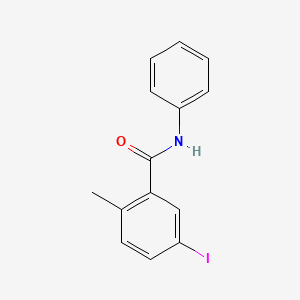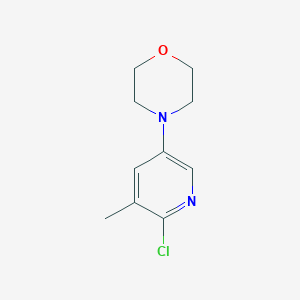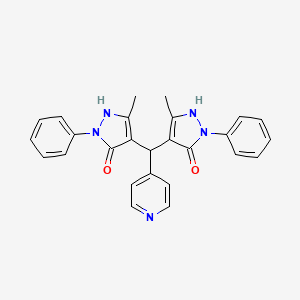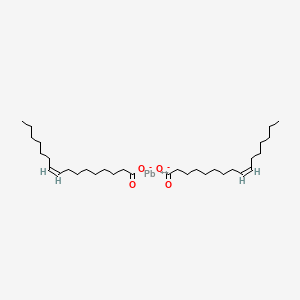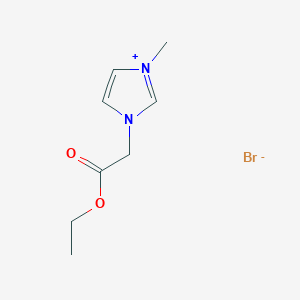
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is an ionic liquid that has garnered attention in various scientific fields due to its unique properties This compound is characterized by its imidazolium core, which is known for its stability and versatility in chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with ethyl bromoacetate. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for solvent addition and temperature control ensures high efficiency and reproducibility .
化学反応の分析
Types of Reactions
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or thiocyanate.
Oxidation: The ethoxy-oxoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like acetonitrile with nucleophiles such as sodium chloride or potassium iodide.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Yields various substituted imidazolium salts.
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Forms imidazoline derivatives and other reduced products.
科学的研究の応用
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Employed in the study of enzyme kinetics and protein folding as it can stabilize various biomolecules.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
作用機序
The mechanism by which 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide exerts its effects is primarily through its ionic interactions. The imidazolium core interacts with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The ethoxy-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s reactivity and functionality.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Methyl-3-octylimidazolium bromide
Uniqueness
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of the ethoxy-oxoethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it more versatile in various applications compared to other imidazolium-based ionic liquids .
特性
分子式 |
C8H13BrN2O2 |
|---|---|
分子量 |
249.10 g/mol |
IUPAC名 |
ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C8H13N2O2.BrH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5,7H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OTUYNJCOAWYCNC-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CN1C=C[N+](=C1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


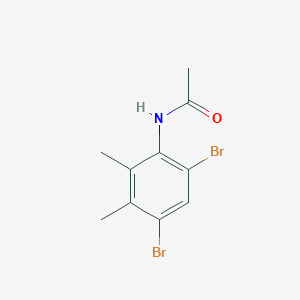
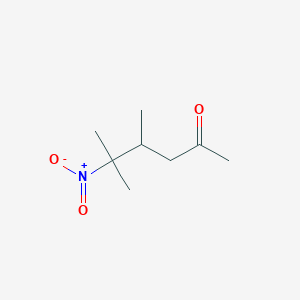
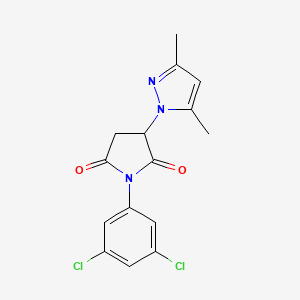
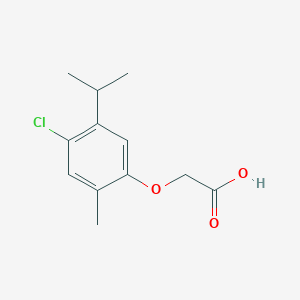

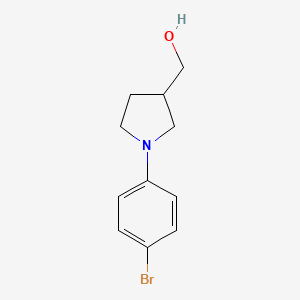
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
